cis-1,3-Cyclohexanedicarboxylic Acid

Description

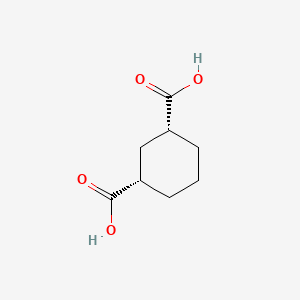

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-cyclohexane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZSBBLNHFMTEB-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-31-9 | |

| Record name | 1,3-Cyclohexanedicarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,3-Cyclohexanedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXE081K9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of cis-1,3-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis and characterization of cis-1,3-cyclohexanedicarboxylic acid, a valuable building block in organic synthesis and drug development. This document outlines a detailed experimental protocol for its preparation via the catalytic hydrogenation of isophthalic acid, along with a comprehensive summary of its physicochemical and spectroscopic properties.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| CAS Number | 2305-31-9 | [1][2] |

| Melting Point | 132-141 °C | |

| Appearance | Solid | |

| IUPAC Name | cis-(1R,3S)-cyclohexane-1,3-dicarboxylic acid | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of isophthalic acid. The use of a palladium on carbon (Pd/C) catalyst allows for the selective reduction of the aromatic ring to the corresponding cyclohexane derivative.[3] An alternative approach involves the use of a ruthenium-based catalyst in a continuous flow process.[4] A detailed experimental protocol based on the palladium-catalyzed batch hydrogenation is provided below.

Experimental Protocol: Catalytic Hydrogenation of Isophthalic Acid

This protocol outlines the steps for the synthesis of 1,3-cyclohexanedicarboxylic acid, which results in a mixture of cis and trans isomers. Subsequent purification is required to isolate the cis isomer.

Materials:

-

Isophthalic acid

-

5% Palladium on Carbon (Pd/C) catalyst

-

Water (deionized)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor

Procedure:

-

Reaction Setup: In a high-pressure autoclave, a solution of isophthalic acid in water is prepared. The concentration of the substrate can be up to 20% by weight.[5]

-

Catalyst Addition: The 5% Pd/C catalyst is added to the solution. The catalyst loading is typically in the range of 1 to 5% by weight relative to the isophthalic acid.[6]

-

Hydrogenation: The autoclave is sealed and purged with hydrogen gas to remove air. The reactor is then pressurized with hydrogen to a pressure of approximately 600-700 psi.[5] The reaction mixture is heated to a temperature between 195°C and 230°C and stirred for a designated period, typically ranging from 0.5 to 3 hours, to ensure complete conversion.[5][6]

-

Work-up and Isolation: After cooling and venting the reactor, the catalyst is removed by filtration. The resulting aqueous solution contains a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid.

-

Purification: The isolation of the cis isomer can be achieved through fractional crystallization. An alternative method involves the conversion of the dicarboxylic acid mixture to the corresponding anhydride. A mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid is heated to reflux in acetic anhydride.[7] This selectively forms the cyclic anhydride of the cis isomer, which can then be isolated and subsequently hydrolyzed back to the pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from isophthalic acid.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The key characterization data is summarized in the following tables.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Data for this compound (in D₂O, pH = 2.38)

| Chemical Shift (ppm) | Coupling Constants (Hz) | Assignment |

| 2.55 | J = 11.5, 3.0 | H1, H3 |

| 2.05 | J = 12.5, 3.0, 3.0 | H2a, H6a |

| 1.85 | J = 12.5, 3.0, 3.0 | H4a, H5a |

| 1.50 | J = 12.5, 11.5, 11.5 | H2e, H6e |

| 1.35 | J = 12.5, 11.5, 11.5 | H4e, H5e |

Data adapted from computed spectra.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 3: ¹³C NMR Data for 1,3-Cyclohexanedicarboxylic Acid (Mixture of cis and trans, in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 175.5 | C=O |

| 42.5 | CH-COOH |

| 28.5 | CH₂ |

| 24.5 | CH₂ |

Note: This data is for a mixture of cis and trans isomers and may not represent the pure cis isomer.[9]

FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1200 | C-O stretch (carboxylic acid) |

Characteristic absorption regions for carboxylic acids.[1]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 5: Mass Spectrometry Data for 1,3-Cyclohexanedicarboxylic Acid

| m/z | Interpretation |

| 172 | [M]⁺ (Molecular Ion) |

| 155 | [M - OH]⁺ |

| 127 | [M - COOH]⁺ |

| 108 | [M - 2COOH]⁺ |

Note: Fragmentation pattern may vary depending on the ionization technique.[10]

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via catalytic hydrogenation and the tabulated spectroscopic data serve as a valuable resource for researchers and scientists in the fields of organic chemistry and drug development. The provided information facilitates the reliable preparation and identification of this important chemical intermediate.

References

- 1. 1,3-Cyclohexanedicarboxylic acid, cis- | C8H12O4 | CID 6432255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2305-31-9 [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. US5202475A - Process for preparation of cyclohexanedicarboxylic acid - Google Patents [patents.google.com]

- 5. JP2003512917A - Hydrogenation of phthalic acid - Google Patents [patents.google.com]

- 6. WO2000078701A1 - Hydrogenation of phthalic acids - Google Patents [patents.google.com]

- 7. US6210956B1 - Optically active this compound monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. spectrabase.com [spectrabase.com]

- 10. 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties and Solubility of cis-1,3-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and solubility of cis-1,3-cyclohexanedicarboxylic acid. The information is compiled from various sources to support research, development, and application activities involving this compound. While experimentally determined data for some properties are limited, this guide also furnishes detailed experimental protocols that can be employed for their determination.

Core Physical and Chemical Properties

This compound is a dicarboxylic acid with the molecular formula C₈H₁₂O₄. Its structure consists of a cyclohexane ring substituted with two carboxylic acid groups in a cis configuration at positions 1 and 3. This arrangement confers specific stereochemical properties that influence its physical and biological behavior.

Quantitative Physical Properties

A summary of the available quantitative physical data for this compound is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined results.

| Property | Value | Source |

| Molecular Weight | 172.18 g/mol | [1] |

| Melting Point | 163.0 - 167.0 °C | |

| Boiling Point | 332.4 °C at 760 mmHg (Predicted) | |

| Density | Data not available | |

| pKa₁ | Data not available | |

| pKa₂ | Data not available |

Solubility Profile

The solubility of this compound has been qualitatively described in water and dimethyl sulfoxide (DMSO).[2][3] However, specific quantitative solubility data in common laboratory solvents remains largely unreported in the literature. The presence of two carboxylic acid groups suggests that its solubility is pH-dependent, with increased solubility in alkaline solutions due to the formation of carboxylate salts.

A study involving NMR spectroscopy has investigated the conformational preferences of this compound in both water and DMSO, indicating its solubility in these solvents for analytical purposes.[2][3]

Experimental Protocols

To facilitate further research and characterization of this compound, this section provides detailed methodologies for the determination of its key physical properties.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this purpose.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an equivalent temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has liquefied (the completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (e.g., 0.5-1 °C) is indicative of a high degree of purity.

Boiling Point Determination (Thiele Tube Method)

For non-volatile liquids or solids that can be melted without decomposition, the boiling point can be determined using the Thiele tube method. Given that this compound is a solid at room temperature with a predicted high boiling point, this method would be suitable for its molten state, assuming no decomposition occurs.

Methodology:

-

Sample Preparation: A small quantity of the molten acid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, forming a steady stream of bubbles. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[4][5][6][7][8]

Density Determination (Gas Pycnometry)

Gas pycnometry is a non-destructive method for determining the skeletal density of a solid powder.

Methodology:

-

Sample Preparation: A precisely weighed sample of dry this compound powder is placed in the sample chamber of the gas pycnometer.

-

Measurement: The instrument is purged with an inert gas, typically helium. The gas is then introduced into a reference chamber of known volume and allowed to expand into the sample chamber.

-

Calculation: By measuring the pressure difference before and after expansion, the volume of the solid sample can be accurately determined based on the ideal gas law. The density is then calculated as the ratio of the sample's mass to its determined volume.[9][10][11][12]

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa values) are crucial for understanding the ionization behavior of the carboxylic acid groups in different pH environments.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points and two corresponding half-equivalence points will be observed, allowing for the determination of both pKa₁ and pKa₂.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to settle, and a sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved acid in the filtrate is determined using a suitable analytical technique, such as HPLC-UV or titration. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Biological Context and Potential Applications

While direct involvement of this compound in specific signaling pathways has not been extensively documented, the metabolism of dicarboxylic acids, in general, is a known biochemical process. Dicarboxylic acids can be formed through the ω-oxidation of fatty acids and are subsequently metabolized via peroxisomal β-oxidation.[13][14][15][16] This metabolic route serves as an alternative pathway for fatty acid degradation.

A generalized representation of the dicarboxylic acid metabolism pathway is illustrated below.

Caption: Generalized metabolic pathway of dicarboxylic acids.

In the context of drug development, optically active monoesters of this compound have been identified as potential chiral precursors for the synthesis of non-naturally occurring amino acids, which are valuable building blocks for various pharmaceuticals.[17] This suggests a potential application of this compound as a starting material in medicinal chemistry.

Conformational Analysis

The conformational preferences of this compound have been studied using NMR spectroscopy.[2][3] In solution, the cyclohexane ring can exist in different chair conformations, and the orientation of the carboxylic acid groups (axial or equatorial) can significantly impact its reactivity and biological interactions. Understanding these conformational dynamics is crucial for rational drug design and molecular modeling studies.

Caption: Workflow for conformational analysis.

This guide provides a foundational understanding of the physical properties and solubility of this compound. The provided experimental protocols offer a roadmap for researchers seeking to generate more precise data for this compound, which will be invaluable for its potential applications in various scientific and industrial fields.

References

- 1. 1,3-Cyclohexanedicarboxylic acid, cis- | C8H12O4 | CID 6432255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. studylib.net [studylib.net]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 10. mt.com [mt.com]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. researchgate.net [researchgate.net]

- 13. scholars.mssm.edu [scholars.mssm.edu]

- 14. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]

- 16. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]

- 17. US6210956B1 - Optically active this compound monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]

Spectroscopic Analysis of cis-1,3-Cyclohexanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for cis-1,3-cyclohexanedicarboxylic acid, a molecule of interest in various chemical and pharmaceutical research fields. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), outlines detailed experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of its structural characterization.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1, H3 | 2.55 - 2.65 | m | - |

| H2a, H4a, H6a | 1.95 - 2.05 | m | - |

| H5a | 1.80 - 1.90 | m | - |

| H2e, H4e, H6e | 1.45 - 1.55 | m | - |

| H5e | 1.30 - 1.40 | m | - |

| COOH | 12.0 (broad s) | s | - |

Note: The chemical shifts and coupling constants can vary depending on the solvent and pH. The data presented is a representative compilation.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ) ppm |

| C=O | ~175 |

| C1, C3 | ~42 |

| C2 | ~28 |

| C4, C6 | ~25 |

| C5 | ~24 |

Note: These are approximate chemical shifts based on typical values for cycloalkanes and carboxylic acids. Specific experimental values may vary.

Table 3: FT-IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of carboxylic acid O-H hydrogen bonding. |

| 2935, 2860 | C-H stretch | Aliphatic C-H stretching. |

| 1710 | C=O stretch | Strong absorption, characteristic of a carboxylic acid carbonyl group. |

| 1420 | C-O-H bend | In-plane bending. |

| 1290 | C-O stretch | Coupled with O-H in-plane bending. |

| 930 | O-H bend | Out-of-plane bending, broad. |

Table 4: Mass Spectrometry Fragmentation Data of this compound

| m/z | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 155 | [M-OH]⁺ |

| 154 | [M-H₂O]⁺ |

| 127 | [M-COOH]⁺ |

| 109 | [M-COOH-H₂O]⁺ |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). For ¹³C NMR, a higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard (e.g., TMS).

¹H and ¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 s

-

Pulse width: 30-45°

-

Spectral width: Appropriate for the chemical shift range of the compound.

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or higher

-

Relaxation delay: 2-5 s

-

Pulse width: 30-45°

-

Decoupling: Proton broadband decoupling.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar.

-

Gently mix the sample and KBr by grinding until a homogeneous mixture is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

FT-IR Spectrum Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is typically required to increase the volatility of the dicarboxylic acid. A common method is esterification (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst). The resulting ester is then dissolved in a suitable volatile solvent.

-

For Electrospray Ionization (ESI-MS): Dissolve a small amount of the underivatized acid in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to aid ionization.

Mass Spectrum Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization for GC-MS, Electrospray Ionization for LC-MS).

-

Electron Ionization (EI) Parameters (for GC-MS):

-

Ionization energy: 70 eV

-

Mass range: m/z 40-400

-

-

Electrospray Ionization (ESI) Parameters (for LC-MS):

-

Ionization mode: Negative or positive ion mode.

-

Capillary voltage, cone voltage, and other source parameters should be optimized for the analyte.

-

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses described.

Unraveling the Structural Nuances of cis-1,3-Cyclohexanedicarboxylic Acid: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its biological activity. For drug development professionals and researchers in the chemical sciences, the determination of a molecule's crystal structure is a critical step in rational drug design and materials science. This technical guide focuses on the structural determination of cis-1,3-cyclohexanedicarboxylic acid, a molecule of interest for its potential applications in the synthesis of novel therapeutic agents and advanced materials.

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, this guide provides a comprehensive overview of its known structural characteristics based on conformational analysis and offers a comparative analysis with its closely related isomers, cis-1,2- and cis-1,4-cyclohexanedicarboxylic acid, for which crystallographic data have been reported. Furthermore, a detailed, generalized experimental protocol for the crystal structure determination of such a compound is presented.

Conformational Landscape in Solution

Studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations have shed light on the conformational preferences of this compound in solution. The cyclohexane ring can exist in two primary chair conformations: a diequatorial (ee) form and a diaxial (aa) form. In both water and dimethyl sulfoxide (DMSO), the diequatorial conformer is strongly favored, accounting for over 90% of the population.[1] This preference is attributed to the lower steric hindrance when the bulky carboxylic acid groups occupy the equatorial positions.

References

Conformational Landscape of cis-1,3-Cyclohexanedicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of cis-1,3-cyclohexanedicarboxylic acid, a molecule of interest in medicinal chemistry and materials science due to its stereochemical properties and potential for intramolecular interactions. Understanding the conformational preferences of this molecule is crucial for predicting its biological activity, designing derivatives with specific three-dimensional structures, and controlling its physical properties.

This guide details the experimental and computational methodologies used to elucidate the conformational equilibrium of this compound, presents key quantitative data, and provides visual representations of the underlying principles.

Conformational Isomers of this compound

This compound primarily exists in two interconverting chair conformations: the diequatorial (ee) conformer and the diaxial (aa) conformer. In the diequatorial conformer, both carboxylic acid groups occupy the more sterically favorable equatorial positions on the cyclohexane ring. Conversely, in the diaxial conformer, both bulky carboxylic acid groups are situated in the sterically hindered axial positions.

The equilibrium between these two conformers is dictated by a combination of steric and electronic factors, including 1,3-diaxial interactions and the potential for intramolecular hydrogen bonding.

Chair-chair interconversion of this compound.

Quantitative Conformational Analysis

The relative stability of the diequatorial and diaxial conformers can be quantified by the difference in their Gibbs free energy (ΔG°). For most cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable due to the avoidance of severe 1,3-diaxial steric interactions present in the diaxial form.

The populations of the two conformers are determined by their energy difference and can be calculated using the following equation:

ΔG° = -RT ln(Keq)

where Keq = [diequatorial]/[diaxial].

Table 1: Estimated Conformational Energy Data for this compound

| Parameter | Diequatorial (ee) Conformer | Diaxial (aa) Conformer | Notes |

| Relative Gibbs Free Energy (ΔG°) | 0 kcal/mol (Reference) | ~5.4 kcal/mol | Estimated based on cis-1,3-dimethylcyclohexane.[1] The actual value may vary depending on the solvent. |

| Key Dihedral Angles (approx.) | C1-C2-C3-C4: ~55° C2-C3-C4-C5: ~-55° | C1-C2-C3-C4: ~-55° C2-C3-C4-C5: ~55° | Idealized chair conformation values. |

| Predicted 1H NMR JHax-Hax Coupling | - | ~10-13 Hz | Not directly observable in the diequatorial conformer. |

| Predicted 1H NMR JHax-Heq and JHeq-Heq Couplings | ~2-5 Hz | ~2-5 Hz |

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformational preferences of molecules in solution.

1H NMR Spectroscopy

The populations of the diequatorial and diaxial conformers can be determined by analyzing the vicinal (3JHH) coupling constants of the methine protons at C1 and C3. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

In the diequatorial conformer, the methine protons are axial, leading to large axial-axial (Jax-ax) and smaller axial-equatorial (Jax-eq) couplings. In the diaxial conformer, the methine protons are equatorial, resulting in small equatorial-axial (Jeq-ax) and equatorial-equatorial (Jeq-eq) couplings.

Experimental Protocol for 1H NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved and free of any particulate matter.

-

The choice of solvent is critical as it can influence the conformational equilibrium through hydrogen bonding and polarity effects.[3]

-

-

NMR Data Acquisition:

-

Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical acquisition parameters include:

-

Spectral width: ~10-12 ppm

-

Number of scans: 16-64 (depending on concentration)

-

Relaxation delay: 1-5 seconds

-

Acquisition time: 2-4 seconds

-

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals to determine the relative proton ratios.

-

Measure the vicinal coupling constants for the methine protons at C1 and C3.

-

The observed coupling constant (Jobs) is a weighted average of the coupling constants of the individual conformers: Jobs = Xee * Jee + Xaa * Jaa where Xee and Xaa are the mole fractions of the diequatorial and diaxial conformers, respectively, and Jee and Jaa are the intrinsic coupling constants for each conformer.

-

By using theoretical or model compound values for Jee and Jaa, the mole fractions of the conformers can be calculated.

-

NMR experimental and analysis workflow.

Computational Modeling of Conformers

Density Functional Theory (DFT) calculations provide a powerful tool to complement experimental data by predicting the geometries, relative energies, and spectroscopic properties of the conformers.

Computational Protocol for DFT Analysis:

-

Structure Building:

-

Construct the 3D structures of both the diequatorial and diaxial chair conformers of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimizations for both conformers using a suitable level of theory and basis set. A commonly used and reliable method is the M06-2X functional with the cc-pVTZ(-f)++ basis set.[3]

-

Include a solvent model (e.g., SMD or PCM) to account for the effect of the solvent used in the NMR experiments.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

-

-

Energy Analysis:

-

Extract the Gibbs free energies of the optimized diequatorial and diaxial conformers.

-

Calculate the Gibbs free energy difference (ΔG°) between the two conformers to determine their relative populations.

-

-

Prediction of NMR Parameters (Optional):

-

The optimized geometries can be used to predict 1H NMR chemical shifts and coupling constants using the GIAO (Gauge-Including Atomic Orbital) method. These predicted values can be compared with the experimental data to validate the computational model.

-

DFT computational workflow.

Conclusion

The conformational analysis of this compound reveals a strong preference for the diequatorial conformer in solution. This preference is primarily driven by the avoidance of destabilizing 1,3-diaxial steric interactions. The combination of NMR spectroscopy and DFT calculations provides a robust framework for quantifying the conformational equilibrium and understanding the structural and energetic factors that govern it. This knowledge is fundamental for the rational design of molecules with tailored three-dimensional structures for applications in drug discovery and materials science.

References

- 1. homework.study.com [homework.study.com]

- 2. 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of cis-1,3-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known thermodynamic properties of cis-1,3-cyclohexanedicarboxylic acid. Due to the limited availability of direct experimental data for certain thermodynamic parameters, this document combines high-quality computational and spectroscopic research on its conformational thermodynamics with generalized experimental protocols for the determination of fundamental thermodynamic properties.

Core Thermodynamic and Physicochemical Properties

This compound is a dicarboxylic acid with the chemical formula C₈H₁₂O₄. Its thermodynamic properties are of interest in fields such as medicinal chemistry and materials science, where molecular conformation and stability are crucial.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | PubChem |

| Molecular Weight | 172.18 g/mol | PubChem |

| CAS Number | 2305-31-9 | NIST |

Conformational Thermodynamics

The thermodynamic properties of this compound in solution are significantly influenced by the conformational equilibrium between its diequatorial (ee) and diaxial (aa) chair forms. A seminal study by Garza et al. utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) to elucidate these conformational preferences.[1]

The populations of the diaxial (aa) and diequatorial (ee) conformers, along with the Gibbs free energy difference (ΔG°) between them, were determined in both water (D₂O) and dimethyl sulfoxide (DMSO).[1]

Table 1: Conformer Populations and Gibbs Free Energy Differences for this compound [1]

| Solvent | Conformer | Population (%) | ΔG° (kcal/mol) |

| Water (D₂O) | Diequatorial (ee) | >90% | >1.36 |

| Diaxial (aa) | <10% | ||

| DMSO | Diequatorial (ee) | >90% | >1.36 |

| Diaxial (aa) | <10% |

Note: A positive ΔG° indicates that the diequatorial conformer is more stable.

The results demonstrate a strong preference for the diequatorial conformer in both solvents, which is a key consideration for its molecular interactions and reactivity.[1]

Experimental and Computational Protocols

This section details the methodologies for determining the thermodynamic properties of this compound. The protocol for conformational analysis is based on the specific methods reported by Garza et al.[1], while the protocol for determining the enthalpy of combustion is a generalized procedure for solid organic compounds.

This combined approach provides a powerful method for understanding the conformational landscape of flexible molecules in solution.

Experimental Protocol: NMR Spectroscopy [2]

-

Sample Preparation : Prepare solutions of this compound in the desired deuterated solvents (e.g., D₂O, DMSO-d₆) at a suitable concentration for NMR analysis.

-

Data Acquisition : Acquire ¹H NMR spectra at a controlled temperature (e.g., 25 °C) on a high-field NMR spectrometer (e.g., 600 MHz). Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and relaxation delay.

-

Spectral Analysis : Analyze the ¹H NMR spectra to determine the vicinal proton-proton NMR J couplings ((³)J(HH)). These coupling constants are sensitive to the dihedral angles between adjacent protons and thus reflect the conformational populations.

-

Calculation of Conformer Populations : Use the experimentally determined J couplings in conjunction with the Karplus equation, which relates the coupling constant to the dihedral angle, to calculate the relative populations of the diequatorial and diaxial conformers.

Computational Protocol: Density Functional Theory (DFT) Calculations [1]

-

Conformer Generation : Generate the 3D structures of the diequatorial and diaxial conformers of this compound.

-

Geometry Optimization : Perform geometry optimization for each conformer using a suitable level of theory, such as M06-2X with a cc-pVTZ(-f)++ basis set.[1] This step finds the lowest energy structure for each conformer.

-

Frequency Calculations : Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.

-

Solvation Modeling : To simulate the solution phase, incorporate a continuum solvation model (e.g., SMD) in the calculations for the respective solvents (water, DMSO).

-

Calculation of Gibbs Free Energy Difference : The Gibbs free energy difference (ΔG°) between the conformers is calculated from the difference in their computed Gibbs free energies. This value can then be compared with the experimental results from NMR.

Caption: Workflow for determining conformational equilibrium using NMR and DFT.

The standard enthalpy of formation (ΔH°f) of an organic compound is often determined indirectly from its standard enthalpy of combustion (ΔH°c), which can be measured experimentally using bomb calorimetry.

Experimental Protocol: Bomb Calorimetry

-

Calorimeter Calibration : Calibrate the bomb calorimeter by combusting a known mass of a standard substance (e.g., benzoic acid) with a known heat of combustion. This allows for the determination of the heat capacity of the calorimeter.

-

Sample Preparation : Press a known mass (typically around 1 g) of this compound into a pellet.

-

Bomb Assembly : Place the pellet in the sample holder of the bomb. Attach a fuse wire of known length to the electrodes, ensuring it is in contact with the sample. Add a small, known amount of water to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Pressurization and Combustion : Seal the bomb and pressurize it with an excess of pure oxygen (typically to around 25-30 atm). Place the bomb in the calorimeter, which is filled with a known mass of water. Allow the system to reach thermal equilibrium. Ignite the sample by passing an electric current through the fuse wire.

-

Data Acquisition : Record the temperature of the water in the calorimeter at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculations :

-

Calculate the total heat released during combustion from the temperature change and the heat capacity of the calorimeter.

-

Correct for the heat released by the combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen in the air).

-

Calculate the standard enthalpy of combustion (ΔH°c) of this compound.

-

Use Hess's Law and the known standard enthalpies of formation of CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔH°f) of the compound from its enthalpy of combustion. The balanced combustion reaction is: C₈H₁₂O₄(s) + 9O₂(g) → 8CO₂(g) + 6H₂O(l)

-

References

- 1. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

literature review of cis-1,3-cyclohexanedicarboxylic acid synthesis

An In-depth Technical Guide to the Synthesis of cis-1,3-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthetic methodologies for this compound, a valuable building block in pharmaceutical and materials science. The primary focus is on the catalytic hydrogenation of isophthalic acid, detailing the influence of various catalysts, including rhodium, palladium, and ruthenium, on reaction efficiency and stereoselectivity. This document outlines detailed experimental protocols, presents comparative quantitative data in tabular format, and includes graphical representations of reaction pathways and experimental workflows to facilitate understanding and replication.

Introduction

This compound is a saturated dicarboxylic acid characterized by a cyclohexane ring with two carboxylic acid groups oriented in a cis configuration at the 1 and 3 positions. This specific stereochemistry imparts unique conformational properties, making it a crucial component in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs), polymers, and other specialty chemicals. The controlled synthesis of the cis isomer is of paramount importance to achieve the desired properties in the final products.

The most prevalent and industrially viable method for the synthesis of 1,3-cyclohexanedicarboxylic acid is the catalytic hydrogenation of its aromatic precursor, isophthalic acid (1,3-benzenedicarboxylic acid). The stereochemical outcome of this reaction, yielding a mixture of cis and trans isomers, is highly dependent on the choice of catalyst and reaction conditions. This guide delves into the specifics of these synthetic routes.

Primary Synthesis Route: Catalytic Hydrogenation of Isophthalic Acid

The conversion of isophthalic acid to 1,3-cyclohexanedicarboxylic acid involves the saturation of the aromatic ring through the addition of hydrogen in the presence of a heterogeneous catalyst.[1] The general reaction scheme is depicted below:

Caption: General reaction for the synthesis of this compound.

A variety of noble metal catalysts are employed for this transformation, with rhodium, palladium, and ruthenium being the most effective. The choice of catalyst and the control of reaction parameters are critical in maximizing the yield of the desired cis-isomer.

Rhodium-Catalyzed Hydrogenation

Rhodium-on-carbon (Rh/C) is a highly effective catalyst for the hydrogenation of aromatic rings, often favoring the formation of the cis isomer.[2]

Experimental Protocol:

A typical procedure involves charging a high-pressure autoclave with isophthalic acid, a 5% rhodium-on-carbon catalyst, and a suitable solvent, most commonly water.[2]

-

Reactor Setup: A stainless-steel autoclave is charged with isophthalic acid and 5% Rh/C catalyst. The catalyst loading typically ranges from 1:20 to 1:50 weight ratio relative to the isophthalic acid.[2]

-

Solvent Addition: Deionized water is added to create a slurry.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to a pressure between 1000-1500 psig.[2] The reaction mixture is heated to a temperature of approximately 100°C and agitated for 2-4 hours.[2]

-

Work-up: After the reaction is complete, the reactor is cooled, and the excess hydrogen is vented. The catalyst is removed by filtration of the hot reaction mixture.

-

Isolation: The filtrate is cooled to room temperature to induce crystallization of the 1,3-cyclohexanedicarboxylic acid. The product, a mixture of cis and trans isomers, is then collected by filtration.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Catalyst | 5% Rhodium on Carbon | [2] |

| Substrate | Isophthalic Acid | [2] |

| Solvent | Water | [2] |

| Temperature | 100°C | [2] |

| Pressure | 1000-1500 psig | [2] |

| Reaction Time | ~2 hours | [2] |

| Product | Mixture of cis and trans isomers | [2] |

Palladium-Catalyzed Hydrogenation

Palladium-on-carbon (Pd/C) is another widely used catalyst for the hydrogenation of isophthalic acid. It is known for its high activity and selectivity, often yielding 100% conversion to 1,3-cyclohexanedicarboxylic acid.[3][4]

Experimental Protocol:

The procedure for palladium-catalyzed hydrogenation is similar to that with rhodium, with slight variations in reaction conditions.

-

Reactor Setup: A high-pressure reactor is charged with isophthalic acid and 5% Pd/C catalyst.

-

Hydrogenation: The reactor is pressurized with hydrogen, and the reaction is typically carried out at a temperature of around 453 K.[3][4]

-

Product Isolation: The work-up procedure involves filtration of the catalyst followed by crystallization of the product.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Catalyst | 5% Palladium on Carbon | [3][4] |

| Substrate | Isophthalic Acid | [3][4] |

| Temperature | 453 K | [3][4] |

| Conversion | 100% | [3][4] |

| Selectivity | 100% for 1,3-cyclohexanedicarboxylic acid | [3][4] |

Ruthenium-Catalyzed Hydrogenation

Ruthenium-based catalysts, such as ruthenium-on-carbon (Ru/C), are also effective for the hydrogenation of isophthalic acid.[3][4][5] However, at higher temperatures, ruthenium catalysts can promote over-hydrogenation and hydrogenolysis byproducts.[3][4]

Experimental Protocol:

A continuous process for ruthenium-catalyzed hydrogenation has been described.[5]

-

Solution Preparation: An aqueous solution of the disodium salt of isophthalic acid is prepared.[5]

-

Continuous Hydrogenation: This solution is continuously passed through a packed column containing a ruthenium metal on a carbon support in the presence of hydrogen.[5]

-

Acidification and Crystallization: The resulting solution of the disodium salt of 1,3-cyclohexanedicarboxylic acid is then acidified with sulfuric or hydrochloric acid, leading to the crystallization of the final product.[5]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Catalyst | Ruthenium on Carbon Support | [5] |

| Substrate | Disodium salt of Isophthalic Acid | [5] |

| Temperature (Hydrogenation) | 40-90°C | [5] |

| Pressure (Hydrogenation) | 15-0.1 psig | [5] |

| Temperature (Crystallization) | 20-130°C | [5] |

| Yield | >85% | [5] |

Experimental Workflow and Logic

The general workflow for the synthesis and isolation of this compound via catalytic hydrogenation is outlined in the following diagram.

Caption: General experimental workflow for catalytic hydrogenation.

Characterization of this compound

Confirmation of the desired cis-isomer and differentiation from the trans-isomer is crucial. This is typically achieved using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for determining the stereochemistry of the product. The chemical shifts and coupling constants of the protons on the cyclohexane ring are distinct for the cis and trans isomers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure and confirms the cis configuration of the carboxylic acid groups.

Conclusion

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of isophthalic acid. Rhodium, palladium, and ruthenium catalysts all demonstrate high efficacy, with the choice of catalyst and reaction conditions influencing the isomeric ratio of the product. This guide provides a detailed overview of the primary synthetic routes, offering researchers and drug development professionals the necessary information to select and implement the most suitable methodology for their specific applications. Careful control of the reaction parameters and thorough characterization of the final product are essential for obtaining the desired high-purity cis-isomer.

References

cis-1,3-cyclohexanedicarboxylic acid molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for cis-1,3-cyclohexanedicarboxylic acid, a molecule of interest in various chemical and pharmaceutical research domains. The information is presented to support laboratory activities and theoretical investigations.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined and are summarized below. These values are essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [1][2][3] |

| Molecular Weight | 172.18 g/mol | [2][4][5] |

| Alternate Molecular Weight | 172.1785 g/mol | [1] |

Experimental Protocols

This section is intended to house detailed methodologies for relevant experiments. Given the nature of the requested data, standard protocols for molecular weight determination are referenced.

Mass Spectrometry for Molecular Weight Determination:

A standard protocol for determining the molecular weight of a non-volatile organic compound such as this compound involves high-resolution mass spectrometry (HRMS).

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol, acetonitrile) with an appropriate matrix if using Matrix-Assisted Laser Desorption/Ionization (MALDI), or introduced directly for Electrospray Ionization (ESI).

-

Instrumentation: An ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer is calibrated using a known standard.

-

Data Acquisition: The sample is introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. The resulting ions are guided into the mass analyzer.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be the primary ions of interest.

-

Data Processing: The acquired mass spectrum is processed to identify the peak corresponding to the molecule of interest. The molecular weight is calculated from the m/z value of the molecular ion.

Logical Relationships

The following diagram illustrates the relationship between the atomic constituents and the final molecular properties of this compound.

References

- 1. cis-Cyclohexane-1,3-dicarboxylic acid [webbook.nist.gov]

- 2. 1,3-Cyclohexanedicarboxylic acid, cis- | C8H12O4 | CID 6432255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemicalbook.com]

- 4. 1,3-Cyclohexanedicarboxylic acid, mixture of cis and trans 98 3971-31-1 [sigmaaldrich.com]

- 5. 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-1,3-Cyclohexanedicarboxylic Acid: Identifiers, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-1,3-cyclohexanedicarboxylic acid, a versatile building block in organic synthesis, particularly relevant in the preparation of chiral molecules for pharmaceutical applications. This document details its chemical identifiers, physical and spectral properties, and provides explicit experimental protocols for its synthesis.

Core Identifiers and Properties

This compound is a saturated dicarboxylic acid. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2305-31-9[1][2] |

| Molecular Formula | C₈H₁₂O₄[1] |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | cis-Cyclohexane-1,3-dicarboxylic acid[1] |

| InChI | InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+[1] |

| InChIKey | XBZSBBLNHFMTEB-OLQVQODUSA-N[1] |

| Canonical SMILES | C1C--INVALID-LINK--C(=O)O">C@HC(=O)O |

| Synonyms | rel-(1R,3S)-Cyclohexane-1,3-dicarboxylic acid |

Table 2: Physical and Spectral Properties of this compound

| Property | Value |

| Melting Point | 163.0 to 167.0 °C |

| Boiling Point | Data not readily available |

| Solubility | Data not readily available |

| ¹H NMR Spectra | Available through public databases such as PubChem. |

| ¹³C NMR Spectra | Available through public databases such as PubChem. |

| IR Spectra | Available through public databases such as PubChem. |

Experimental Protocols

Two primary synthetic routes for obtaining this compound are detailed below. The first involves the separation of the cis isomer from a mixture of cis and trans isomers via the formation of a cyclic anhydride. The second describes the hydrogenation of isophthalic acid.

Protocol 1: Synthesis from a Mixture of cis- and trans-1,3-Cyclohexanedicarboxylic Acid

This method leverages the fact that only the cis isomer can readily form a cyclic anhydride.

Step 1: Formation of cis-1,3-Cyclohexanedicarboxylic Anhydride

-

A slurry of 20 g (0.116 mol) of a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid in 80 mL (0.85 mol) of acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser.[3]

-

The mixture is heated to reflux and maintained for 5 hours, during which the solution should become homogeneous.[3]

-

After the reflux period, the apparatus is arranged for distillation, and the volatile components (acetic acid and excess acetic anhydride) are removed by distillation, with the pot temperature gradually increased to 200°C.[3]

-

Once distillation ceases, the residue is cooled to ambient temperature, which should result in the solidification of the crude anhydride.[3]

-

The crude product is recrystallized from a mixture of hot toluene (40 mL) and heptane (40 mL), followed by cooling to 4°C to yield purified cis-1,3-cyclohexanedicarboxylic anhydride.[3]

Step 2: Hydrolysis of the Anhydride to this compound

-

The purified cis-1,3-cyclohexanedicarboxylic anhydride is treated with hot water.

-

The resulting solution is cooled to induce crystallization of this compound.

-

The crystals are collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Synthesis by Hydrogenation of Isophthalic Acid

This protocol describes the catalytic hydrogenation of the aromatic ring of isophthalic acid.

-

An aqueous solution of the disodium salt of isophthalic acid is prepared by dissolving isophthalic acid in an aqueous solution of sodium hydroxide.[4]

-

This solution is then subjected to hydrogenation in a packed column reactor containing a ruthenium on carbon support catalyst.[4]

-

The reaction is carried out under hydrogen pressure at a temperature ranging from 40°C to 90°C.[4]

-

Upon completion of the hydrogenation, the resulting solution containing the disodium salt of 1,3-cyclohexanedicarboxylic acid is acidified with sulfuric or hydrochloric acid to a pH of approximately 2.6.[4]

-

The precipitated 1,3-cyclohexanedicarboxylic acid (a mixture of cis and trans isomers) is recovered by crystallization, followed by filtration and drying.[4]

-

The cis isomer can then be separated from the trans isomer using the anhydride formation method described in Protocol 1.

Application in Chiral Synthesis: An Experimental Workflow

While this compound itself has limited direct biological applications reported, its derivatives are valuable intermediates in the synthesis of chiral molecules, particularly non-natural amino acids used in drug development. The following workflow illustrates the synthesis of an optically active monoester of this compound, a key step in this process.

Caption: Experimental workflow for the synthesis and application of this compound in chiral synthesis.

References

- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. US6210956B1 - Optically active this compound monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of cis-1,3-Cyclohexanedicarboxylic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for cis-1,3-cyclohexanedicarboxylic acid in a laboratory setting. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring a safe working environment and proper experimental conduct.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

| Property | Value |

| CAS Number | 2305-31-9 |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Appearance | White to off-white powder or crystals. |

| Melting Point | 163-167 °C |

| Boiling Point (Predicted) | 332.4 ± 25.0 °C |

| pKa (Predicted) | 4.32 ± 0.13 |

| Solubility | Soluble in methanol. |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.

GHS Hazard Classification: [1][2]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

Signal Word: Warning[1]

Toxicological Data Summary:

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | LD50 > 2000 mg/kg (for a related compound) | Rat | [3] |

| Skin Irritation | Causes skin irritation (GHS Category 2) | N/A | [1][2] |

| Eye Irritation | Causes serious eye irritation (GHS Category 2A) | N/A | [1][2] |

| Respiratory Irritation | May cause respiratory irritation (GHS Category 3) | N/A | [1] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. A lab coat or other protective clothing is also required to prevent skin contact.

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Handling Procedures

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials.

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.

-

Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.

-

Clean the spill area with a wet cloth or paper towels to remove any remaining dust.

-

Ventilate the area.

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocols and Workflows

This compound is used as a building block in chemical synthesis, particularly in the production of polyesters and as a precursor for other molecules.

General Laboratory Handling Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

Synthesis of cis-1,3-Cyclohexanedicarboxylic Anhydride

This protocol is adapted from a patented procedure for the synthesis of the corresponding anhydride, a common derivative.

Materials:

-

1,3-Cyclohexanedicarboxylic acid (mixture of cis and trans isomers)

-

Acetic anhydride

-

Toluene

-

Heptane

-

Round-bottom flask with reflux condenser and distillation head

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, slurry 1,3-cyclohexanedicarboxylic acid in acetic anhydride.

-

Heat the mixture to reflux. The mixture should become homogeneous.

-

Continue refluxing for approximately 5 hours.

-

After the reaction is complete, attach a distillation head to the flask.

-

Remove the volatile components by distillation, gradually increasing the pot temperature to around 200 °C.

-

Once no more distillate is collected, allow the residue to cool to room temperature. A solid mass should form.

-

Recrystallize the crude product from a hot mixture of toluene and heptane.

-

Cool the recrystallization mixture to 4 °C to induce crystallization.

-

Collect the purified crystals by filtration and dry them.

Experimental Workflow Diagram:

Biological Relevance and Signaling Pathways

While this compound itself is primarily used as a chemical intermediate, its derivatives have been investigated for their biological activity. For instance, various derivatives of cyclohexanedicarboxylic acids are being explored in drug development. The rigid cyclohexane core serves as a scaffold to present functional groups in specific spatial orientations, which can be crucial for binding to biological targets such as enzymes or receptors.

Although a specific signaling pathway for the parent compound is not well-established, the general principle of how such molecules can interact with biological systems can be illustrated. For example, a dicarboxylic acid could potentially inhibit an enzyme by mimicking the structure of the enzyme's natural substrate.

Hypothetical Enzyme Inhibition Pathway:

The following diagram illustrates a hypothetical mechanism where a dicarboxylic acid acts as a competitive inhibitor of an enzyme.

This guide is intended to provide a thorough understanding of the safety and handling of this compound. It is imperative that all laboratory personnel are familiar with these guidelines and that a comprehensive, experiment-specific risk assessment is conducted before any work commences.

References

- 1. 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Cyclohexanedicarboxylic acid, cis- | C8H12O4 | CID 6432255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Chiral Separation of cis-1,3-Cyclohexanedicarboxylic Acid Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cis-1,3-cyclohexanedicarboxylic acid is a chiral molecule with two enantiomers. The separation and quantification of these enantiomers are crucial in various fields, including pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This document provides detailed protocols for the chiral separation of this compound enantiomers using various chromatographic techniques.

Separation Strategies

The primary strategies for the chiral resolution of this compound involve either indirect separation after derivatization or direct separation on a chiral stationary phase (CSP).

-

Indirect Method (Derivatization): The carboxylic acid groups are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral chromatography column.[1][2][3][4][5]

-

Direct Method (Chiral Chromatography): The enantiomers are directly separated on a chiral stationary phase (CSP) using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC).[6][7][8] This is often the preferred method due to its directness and efficiency.

Experimental Protocols

Direct Chiral HPLC Separation

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a widely used and effective technique for the enantioseparation of chiral compounds, including carboxylic acids.[6][7][8] Polysaccharide-based and cyclodextrin-based CSPs are particularly common and effective.

Protocol: Chiral HPLC on a Polysaccharide-Based CSP

This protocol outlines a general method for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

Caption: Logical flow for developing a chiral SFC method.

Instrumentation and Materials:

-

SFC system with a UV or PDA detector

-

Chiral Stationary Phase: e.g., CHIRALPAK® IG-3 or similar

-

Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol) with an acidic additive.

-

Racemic this compound standard

Procedure:

-

Modifier Preparation: Prepare the modifier by adding an acidic additive (e.g., 0.1% trifluoroacetic acid) to the alcohol (e.g., methanol).

-

Sample Preparation: Dissolve the racemic sample in the modifier at a concentration of 1 mg/mL.

-

SFC Conditions:

-

Column: CHIRALPAK® IG-3 (3 µm particle size)

-

Mobile Phase: CO2 / (Methanol + 0.1% TFA)

-

Gradient: Isocratic (e.g., 10% modifier) or a shallow gradient

-

Flow Rate: 3.0 mL/min

-

Back Pressure: 150 bar

-

Column Temperature: 40 °C

-

Detection: UV at 210 nm

-

-

Analysis and Optimization: Inject the sample and analyze the chromatogram. Optimize the separation by adjusting the modifier percentage, back pressure, and temperature.

Data Presentation:

| Parameter | Value |

| Column | CHIRALPAK® IG-3 |

| Mobile Phase | CO2 / (Methanol + 0.1% TFA) |

| Modifier Percentage | 10% |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Retention Time (Enantiomer 1) | tR1 |

| Retention Time (Enantiomer 2) | tR2 |

| Resolution (Rs) | > 1.5 |

*Note: SFC methods are often much faster than HPLC methods.

Chiral Gas Chromatography (GC) following Derivatization

For GC analysis, the non-volatile dicarboxylic acid must first be derivatized to a more volatile form, typically an ester. The resulting diastereomeric esters can then be separated on a chiral GC column.

Protocol: Chiral GC of Diastereomeric Esters

Instrumentation and Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Chiral GC Column: e.g., a cyclodextrin-based column like Rt-βDEXsm

-

Derivatizing Agent: A chiral alcohol (e.g., (R)-(-)-2-Butanol)

-

Esterification Catalyst: e.g., sulfuric acid

-

Solvents: Dichloromethane, anhydrous sodium sulfate

Procedure:

-

Derivatization (Esterification): a. To 10 mg of racemic this compound in a vial, add 1 mL of (R)-(-)-2-Butanol and 1-2 drops of concentrated sulfuric acid. b. Heat the mixture at 80 °C for 2 hours. c. Cool the reaction mixture, add 5 mL of water, and extract with 3 x 5 mL of dichloromethane. d. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen. e. Re-dissolve the residue in a suitable solvent for GC injection.

-

GC Conditions:

-

Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min

-

Oven Program: 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min.

-

Injector Temperature: 220 °C

-

Detector Temperature: 250 °C

-

Injection: 1 µL, split ratio 50:1

-

-

Analysis: The diastereomeric diesters will separate, allowing for the quantification of the original enantiomeric composition.

Data Presentation:

| Parameter | Value |

| Column | Rt-βDEXsm |

| Oven Program | 100 °C to 180 °C |

| Carrier Gas | Helium |

| Retention Time (Diastereomer 1) | tR1 |

| Retention Time (Diastereomer 2) | tR2 |

| Resolution (Rs) | > 1.5 |

Conclusion

The chiral separation of this compound enantiomers can be effectively achieved using direct methods like chiral HPLC and SFC, or an indirect GC method following derivatization. The choice of method will depend on the available instrumentation, required analysis speed, and the specific goals of the separation (analytical vs. preparative). For rapid and efficient analytical separations, chiral SFC is often the preferred technique due to its speed and reduced environmental impact. Chiral HPLC remains a robust and widely accessible method.

References

- 1. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Chiral derivatization reagents for drug enantioseparation by high-performance liquid chromatography based upon pre-column derivatization and formation of diastereomers: enantioselectivity and related structure. | Semantic Scholar [semanticscholar.org]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

Application Notes and Protocols: cis-1,3-Cyclohexanedicarboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction